Polymer Crystallinity: 2,5-Regioisomer Yields Crystalline Polyesters, Distinct from Amorphous 2,4-Analog
The 2,5-substitution pattern of diethyl pyridine-2,5-dicarboxylate is a critical determinant of final polymer properties. In a head-to-head comparison using enzymatic polymerization with aliphatic diols, polymers derived from the 2,5-diester exhibited crystalline behavior, whereas those from the 2,4-diester were amorphous [1]. Differential Scanning Calorimetry (DSC) analysis directly linked the thermal behavior of diethyl pyridine-2,5-dicarboxylate-based polymers to that of crystalline diethyl terephthalate (DET), while the 2,4-isomer's polymers mirrored the amorphous profile of diethyl isophthalate (DEI) [1].
| Evidence Dimension | Polymer Thermal Behavior |
|---|---|
| Target Compound Data | Crystalline polymers |
| Comparator Or Baseline | Diethyl pyridine-2,4-dicarboxylate: Amorphous polymers |
| Quantified Difference | Qualitative difference in DSC thermogram profiles (crystalline vs. amorphous) |
| Conditions | Enzymatic polymerization with aliphatic diols (C4-C8) in diphenyl ether or solventless conditions |
Why This Matters
For applications requiring semi-crystalline engineering plastics (e.g., PET replacements), the 2,5-isomer is the only viable choice among pyridine dicarboxylates, making its procurement essential for developing high-performance, bio-based materials.
- [1] Pellis, A., Comerford, J. W., Weinberger, S., Guebitz, G. M., Clark, J. H., & Farmer, T. J. (2019). Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics. Nature Communications, 10, 1762. View Source
